trans-2,3-Diphenyl-2-butene trans-2,3-Diphenyl-2-butene
Brand Name: Vulcanchem
CAS No.: 782-06-9
VCID: VC16056284
InChI: InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b14-13+
SMILES:
Molecular Formula: C16H16
Molecular Weight: 208.30 g/mol

trans-2,3-Diphenyl-2-butene

CAS No.: 782-06-9

Cat. No.: VC16056284

Molecular Formula: C16H16

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

trans-2,3-Diphenyl-2-butene - 782-06-9

Specification

CAS No. 782-06-9
Molecular Formula C16H16
Molecular Weight 208.30 g/mol
IUPAC Name [(E)-3-phenylbut-2-en-2-yl]benzene
Standard InChI InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3/b14-13+
Standard InChI Key ATYQGOFMEQUNMJ-BUHFOSPRSA-N
Isomeric SMILES C/C(=C(/C)\C1=CC=CC=C1)/C2=CC=CC=C2
Canonical SMILES CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

trans-2,3-Diphenyl-2-butene (C₁₆H₁₆) belongs to the class of tetra-substituted alkenes, with an E-configuration across the double bond. The phenyl groups at C2 and C3 create steric hindrance, influencing both its physical properties and chemical behavior . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₁₆
Molecular Weight208.30 g/mol
Density0.987 g/mL
Melting Point107°C
Refractive Index1.617
Crystal System (Space Group)Monoclinic (P 1 21/n 1)

The crystal structure reveals a planar arrangement of the phenyl rings, stabilized by weak van der Waals interactions . The double bond length (1.34 Å) is consistent with typical carbon-carbon double bonds in alkenes .

Synthetic Routes

Grignard Reaction with Phenyl Lithium

A common synthesis involves reacting 1-bromo-2-butene with phenyl lithium under inert conditions (e.g., argon atmosphere). This method yields the trans isomer predominantly due to steric control during the elimination step:

1-Bromo-2-butene+2PhLitrans-2,3-Diphenyl-2-butene+LiBr\text{1-Bromo-2-butene} + 2 \, \text{PhLi} \rightarrow \text{trans-2,3-Diphenyl-2-butene} + \text{LiBr}

The reaction proceeds via a concerted mechanism, with the phenyl groups adopting anti-periplanar geometry to minimize steric clashes.

Wittig Olefination

Alternative approaches employ Wittig reagents derived from benzyltriphenylphosphonium salts. This method offers higher stereoselectivity and is preferable for large-scale production .

Physicochemical Properties

Thermal Stability

The compound exhibits moderate thermal stability, decomposing above 250°C. Its high melting point (107°C) reflects strong intermolecular interactions in the crystalline state .

Solubility

trans-2,3-Diphenyl-2-butene is soluble in non-polar solvents (e.g., dichloromethane, toluene) but insoluble in polar solvents like water or methanol .

Spectroscopic Data

  • NMR: The proton NMR spectrum shows two singlets for the methyl groups (δ 1.85 ppm) and multiplet signals for aromatic protons (δ 7.2–7.4 ppm) .

  • IR: Strong absorption at 1640 cm⁻¹ corresponds to the C=C stretch .

Chemical Reactivity

Electrophilic Addition

The electron-rich double bond undergoes electrophilic addition reactions. For example, bromination in dichloromethane yields a dibrominated derivative:

trans-2,3-Diphenyl-2-butene+Br22,3Dibromo2,3diphenylbutane\text{trans-2,3-Diphenyl-2-butene} + \text{Br}_2 \rightarrow 2,3-Dibromo-2,3-diphenylbutane

The reaction proceeds via a cyclic bromonium ion intermediate, with anti-addition stereochemistry.

Applications in Research

Organic Synthesis

trans-2,3-Diphenyl-2-butene serves as a dienophile in Diels-Alder reactions, producing bicyclic compounds with high regioselectivity .

Material Science

Its extended π-system has been explored in organic semiconductors, though low solubility remains a challenge .

Mechanistic Studies

The compound’s oxidation pathways provide insights into perepoxide intermediates and singlet oxygen reactivity .

Recent Research Advancements

Deuterium Labeling Studies

Isotopic labeling (e.g., CD₃ groups) has elucidated hydrogen migration during allylic hydroperoxide formation. For instance, treatment of deuterated analogs with base showed preferential OOH group migration to CD₃-bearing carbons .

Catalytic Applications

Palladium-catalyzed cross-coupling reactions using trans-2,3-Diphenyl-2-butene have yielded novel biaryl structures, though yields remain suboptimal (≤45%) .

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